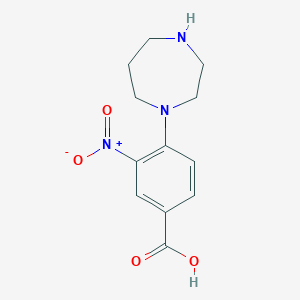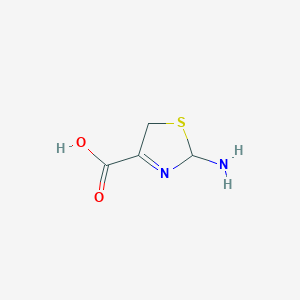
Ferrate(2-), (rel-(N(R))-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- typically involves complex organic reactions. The synthetic route may include steps such as:
Formation of the Ferrate Core: This step involves the preparation of the ferrate ion, which is the central part of the compound.
Ligand Attachment: The ligands, which include carboxy and amino groups, are attached to the ferrate core under specific reaction conditions.
Purification: The final compound is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reactions may be carried out in batch or continuous reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- can undergo various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It may also undergo reduction under specific conditions.
Substitution: The ligands attached to the ferrate core can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may yield new compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in industrial processes, such as catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Specific Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- can be compared with other similar compounds, such as:
Ferrate(2-), (N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium: This compound has a similar structure but different ligand arrangements.
Ferrate(2-), (N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, disodium: This compound has a similar core but different counterions.
The uniqueness of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- lies in its specific ligand arrangement and counterions, which may confer unique properties and applications.
Eigenschaften
CAS-Nummer |
19529-39-6 |
|---|---|
Molekularformel |
C14H18FeK2N3O10 |
Molekulargewicht |
522.35 g/mol |
IUPAC-Name |
dipotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C14H23N3O10.Fe.2K/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 |
InChI-Schlüssel |
CVSGAYACVRTMNV-UHFFFAOYSA-I |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


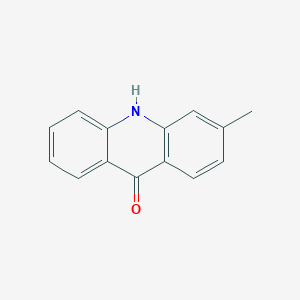
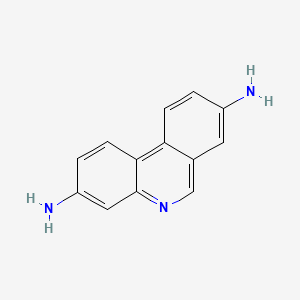
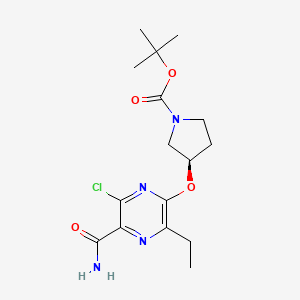
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
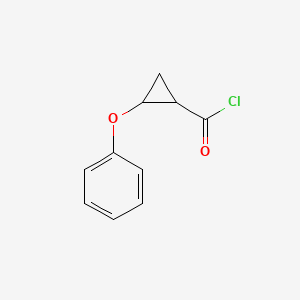
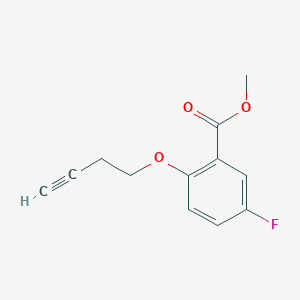

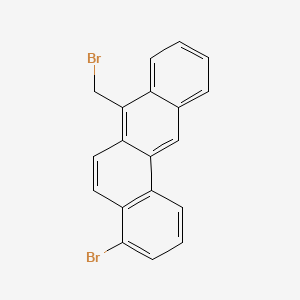
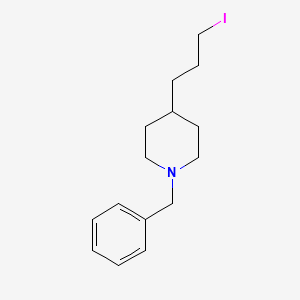
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
